molecular formula C10H11F2NO B6273412 rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans CAS No. 2307777-96-2

rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans

Cat. No. B6273412
CAS RN: 2307777-96-2
M. Wt: 199.2
InChI Key:
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Description

Rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans, also known as rac-DFOA, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a fluorinated derivative of oxolan-3-amine, and it has a chiral center at the 2-position. This molecule has been studied for its ability to act as a chiral selector in separations, as well as its potential applications in drug delivery, chemical synthesis, and biocatalysis.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans is not fully understood, but it is believed to act as a chiral selector in separations and as a ligand in drug delivery and chemical synthesis. It is thought to bind to chiral centers in the substrate molecules, and this binding is believed to be responsible for the enantioselective separation of the substrate molecules. In addition, it is thought to act as a biocatalyst, as it can catalyze the enantioselective synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be nontoxic in cell culture studies, and it has been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans in laboratory experiments is its ability to act as a chiral selector in separations. This allows for the enantioselective separation of chiral compounds, which is important for the study of enzyme-catalyzed reactions. In addition, this compound can be used as a ligand in drug delivery and chemical synthesis, which can be useful for the study of drug design. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the study of rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans. For example, further research could be conducted to explore its potential applications in drug delivery and drug design. In addition, further research could be conducted to explore its potential as a biocatalyst, as well as its potential use in separations and chemical synthesis. Furthermore, further research could be conducted to explore the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be conducted to explore the stability of this compound in different environments, as well as its solubility in different solvents.

Synthesis Methods

The synthesis of rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans has been studied extensively, and there are several methods that have been developed for its synthesis. One of the most common methods involves the addition of a fluorinating reagent such as N-fluoro-2,3-dihydroxy-1,4-benzoquinone (FDBQ) to a racemic oxolan-3-amine solution. This reaction is typically carried out under an inert atmosphere at a temperature of 0-20°C. The reaction is usually complete within 1-2 hours, and the resulting this compound can be isolated in high yields.

Scientific Research Applications

Rac-DFOA has been studied for its potential applications in a variety of scientific research fields. It has been used as a chiral selector in separations, as well as a ligand in drug delivery and chemical synthesis. It has also been studied as a biocatalyst, as it can be used to catalyze the enantioselective synthesis of chiral compounds. In addition, it has been used in the study of enzyme-catalyzed reactions, and it has been studied for its potential applications in drug delivery and drug design.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-difluorophenylacetic acid", "2,3-O-isopropylidene-D-glyceraldehyde", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "1. Conversion of 3,4-difluorophenylacetic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of ammonium chloride and sodium cyanoborohydride to form the corresponding oxazolidinone intermediate.", "3. Hydrolysis of the oxazolidinone intermediate using hydrochloric acid to form the corresponding amino acid intermediate.", "4. Conversion of the amino acid intermediate to the corresponding amine using sodium hydroxide.", "5. Cyclization of the amine intermediate to form the target compound rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans using ethyl acetate and water as solvents." ] }

CAS RN

2307777-96-2

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

0

Origin of Product

United States

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